3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione
Description
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
2,2-dimethyl-3,4,4a,10b-tetrahydrobenzo[h]chromene-5,6-dione |
InChI |
InChI=1S/C15H16O3/c1-15(2)8-7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-15/h3-6,11,14H,7-8H2,1-2H3 |
InChI Key |
FGGFBHJNRSCDBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C(O1)C3=CC=CC=C3C(=O)C2=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the naphthoquinone core followed by cyclization to form the pyran ring. The 2,2-dimethyl substitution is introduced to stabilize the pyran ring and influence the electronic properties of the molecule.
Reported Synthetic Procedures
Cyclization of α-Lapachone Derivatives
A well-documented approach involves the use of α-lapachone as a starting material. α-Lapachone, a naphthoquinone derivative, undergoes reaction with appropriate reagents to form the pyran ring fused to the naphthoquinone system.
-
- α-Lapachone is reacted with amines such as aniline in the presence of titanium tetrachloride (TiCl4) and triethylamine in dichloromethane under nitrogen atmosphere.
- The reaction is monitored by ^1H NMR to confirm disappearance of starting material.
- Workup involves extraction with cyclohexane and filtration to isolate the product.
-
- Initial yields of monoiminoquinone intermediates were low (~35%) due to hydrolysis during workup.
- Yield improved to 70% by using a 6-fold excess of aniline.
- Further optimization with 1.15 equivalents of aniline and a 4:1 ratio of triethylamine to TiCl4 achieved quantitative yields.
-
- Excess aniline serves to remove TiCl4 post-imine formation, protecting the product.
- Triethylamine maintains a basic medium, preventing side reactions.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | α-Lapachone + Aniline + TiCl4 | DCM, N2, RT, triethylamine | 35-70 | Hydrolysis sensitive, optimized with excess aniline |
| 2 | Workup with cyclohexane | Filtration, evaporation | Quantitative | Formation of titanium tetrachloride-triethylamine complex |
This method primarily yields mono(arylimino) derivatives but is adaptable for pyran ring formation by adjusting reagents and conditions.
Electrophilic Addition and Cyclization Approaches
Another synthetic route involves electrophilic addition to allylic double bonds in naphthoquinone derivatives followed by cyclization to form fused pyran or furan rings.
-
- Electrophilic addition of iodine to allylic double bonds in naphthoquinones generates iodomethylene intermediates.
- Subsequent cyclization leads to fused heterocyclic systems such as naphtho[1,2-b]furan or pyran derivatives.
-
- These compounds have been studied for trypanocidal activity, indicating the importance of the fused pyran ring in biological function.
-
- Facile synthesis with potential for large-scale production.
- High yields and structural diversity.
| Compound Type | Key Step | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 2,3-Dihydro-2-iodomethylene naphthoquinones | Iodine electrophilic addition | Sulfuric acid, iodine | High yield, bioactive derivatives |
| Fused pyran derivatives | Cyclization post-addition | Acidic conditions | Efficient ring closure |
This method is adaptable for synthesizing related naphthoquinone-pyran systems with biological activity.
Reflux Condensation of Precursors in Ethanol
Some related heterocyclic quinones are prepared by refluxing mixtures of naphthoquinone derivatives with diamines or other nucleophiles in ethanol under inert atmosphere.
-
- Reactants such as 1,10-phenanthroline-5,6-dione and tetrahydro derivatives are refluxed with potassium carbonate or other bases.
- Reaction times vary from hours to days (e.g., 40 min to 6 days).
- Products are isolated by filtration, recrystallization from ethanol, and washing with n-hexane.
-
- Yields range from 50% to over 70% depending on conditions and reactants.
| Product | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1,10-Phenanthroline-5,6-dione derivatives | Potassium carbonate, ethanol reflux | 40 min - 6 days, inert atmosphere | 50-70 | Recrystallization critical |
This method is more common for phenanthroline-based quinones but illustrates the importance of reflux and inert atmosphere in heterocyclic quinone synthesis.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Yield Range (%) | Key Notes |
|---|---|---|---|---|
| Cyclization of α-Lapachone Derivatives | α-Lapachone + Aniline + TiCl4 | DCM, triethylamine, N2 atmosphere, RT | 35-100 | Optimized with excess amine and base |
| Electrophilic Addition and Cyclization | Naphthoquinones + Iodine | Sulfuric acid, iodine, acidic conditions | High | Produces fused pyran/furan rings |
| Reflux Condensation in Ethanol | Phenanthroline-5,6-dione + diamines | Ethanol reflux, K2CO3, inert atmosphere | 50-70 | Requires long reflux and careful workup |
Analytical and Research Data Supporting Preparation
- NMR Analysis: ^1H and ^13C NMR are essential for confirming the position of substituents and ring formation.
- Yield Optimization: Careful control of amine equivalents and base ratios prevents hydrolysis and side reactions.
- Workup Procedures: Use of cyclohexane extraction and filtration improves product purity.
- Biological Testing: Synthesized compounds have been tested for cytotoxicity and trypanocidal activity, linking synthetic methods to functional outcomes.
Chemical Reactions Analysis
Types of Reactions
3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions typically occur under controlled conditions, including specific temperatures and solvents to ensure the desired product formation .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in medicinal chemistry and other fields .
Scientific Research Applications
3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione involves its interaction with DNA topoisomerase I, an enzyme crucial for DNA replication and transcription . By inhibiting this enzyme, the compound induces DNA damage and cell death, making it a potential anticancer agent . The molecular targets and pathways involved include the induction of oxidative stress and the activation of apoptotic pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
Table 1: Structural and Functional Comparison of β-Lapachone with Key Analogs
| Compound | Structure | Key Targets/Mechanisms | Biological Activities | Solubility/Bioavailability |
|---|---|---|---|---|
| β-Lapachone | Ortho-naphthoquinone, pyran-fused | NQO1, Topo I/II, ROS generation | Anticancer, anti-inflammatory, antimicrobial | Low (improved via cyclodextrins) |
| α-Lapachone | Para-naphthoquinone isomer | Topo II inhibition (weak) | Limited radiosensitization, mild cytotoxicity | Similar to β-lapachone |
| Lapachol | 2-Hydroxy-3-prenyl-naphthoquinone | ROS generation (non-specific) | Antimalarial, antifungal | Moderate |
| Menadione (Vitamin K3) | Synthetic para-quinone | Topo II poisoning, thiol reactivity | Pro-oxidant, hematologic effects | High |
| Selenium derivative | 2-[(4-Chlorophenyl)selanyl]-pyran-dione | Unknown (structural analog) | Crystallographic studies | Undetermined |
Mechanistic and Functional Differences
NQO1 Dependency: β-Lapachone requires NQO1 for ROS-mediated apoptosis, making it selective for cancer cells overexpressing NQO1 . Menadione and lapachol act via non-specific redox cycling, lacking NQO1 dependency .
Topoisomerase Interactions: β-Lapachone uniquely activates Topo I-mediated DNA unwinding while poisoning Topo II, enhancing radiation sensitivity . Camptothecin (non-quinone) specifically inhibits Topo I without Topo II effects . α-Lapachone shows minimal Topo I/II activity, explaining its weaker therapeutic profile .
Antimicrobial Activity: β-Lapachone’s trypanocidal activity is enhanced by cyclodextrin complexes . Naphthopyran derivatives (e.g., 3a–f) exhibit broad-spectrum antimicrobial effects but lack ROS-mediated mechanisms .
Pharmacokinetic and Metabolic Profiles
- β-Lapachone: Rapid glucosylsulfate conjugation reduces systemic toxicity but limits bioavailability; formulations like mesoporous silica nanoparticles improve delivery .
- Menadione: High solubility but causes oxidative stress in non-target tissues due to non-specific thiol reactivity .
Key Research Findings and Clinical Implications
Synergistic Therapies :
- β-Lapachone potentiates 5-fluorouracil and radiotherapy in NQO1+ cancers .
- Menadione is less selective, limiting its therapeutic window .
Neuroprotection :
β-Lapachone upregulates Nrf2/HO-1, offering protection in Parkinson’s models , a feature absent in lapachol or α-lapachone .
Drug Resistance :
β-Lapachone remains effective against multidrug-resistant tumors, unlike camptothecin .
Biological Activity
3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione, also known as Lapaquin , is a prenylated naphthoquinone compound with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.
- Molecular Formula: C15H16O3
- Molecular Weight: 244.29 g/mol
- CAS Number: 132820-30-5
- Structure: The compound features a unique naphthoquinone framework that contributes to its biological properties.
Antioxidant Activity
Research indicates that Lapaquin exhibits notable antioxidant properties. A study demonstrated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound's ability to reduce oxidative damage was assessed using various in vitro assays.
Antimicrobial Effects
Lapaquin has shown promising antimicrobial activity against a range of pathogens. In a study involving several bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate its potency:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that Lapaquin could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Potential
The anticancer properties of Lapaquin have been explored in various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. For instance:
- Cell Line: HeLa (cervical cancer)
- IC50 Value: 15 µM after 48 hours of treatment.
- Mechanism: The compound was shown to disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, leading to cell death.
Case Studies and Research Findings
-
Study on Antioxidant Properties
- Researchers evaluated the antioxidant capacity of Lapaquin using DPPH and ABTS assays.
- Results indicated that Lapaquin had a higher antioxidant capacity than ascorbic acid at comparable concentrations.
-
Antimicrobial Activity Assessment
- A comprehensive study tested Lapaquin against various fungi and bacteria.
- The results confirmed its effectiveness against Candida albicans and several bacterial strains.
-
Cancer Cell Line Studies
- In a series of experiments on different cancer cell lines (e.g., MCF-7 for breast cancer), Lapaquin demonstrated significant cytotoxicity.
- Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with Lapaquin.
Q & A
Q. How do stereochemical variations impact its physicochemical and biological properties?
- Methodological Answer :
- Chiral chromatography : Separate enantiomers (e.g., using Chiralpak IA/IB columns).
- Pharmacophore modeling : Compare 3D electronic/steric features.
- In vivo PK/PD studies : Assess bioavailability and metabolite profiles of diastereomers .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on its oxidative stability?
Q. What statistical approaches mitigate bias in structure-activity relationship (SAR) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
